2-(Methyl-d3)-1,4-naphthoquinone
Overview
Description
“Methyl-d3” refers to a methyl group (CH3) where all the hydrogen atoms are replaced by deuterium (D), a heavier isotope of hydrogen. “1,4-naphthoquinone” is a type of quinone, a class of organic compounds that are formally “derived from aromatic compounds [such as naphthalene] by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds”, resulting in "a fully conjugated cyclic dione structure" .
Synthesis Analysis
The synthesis of a compound like this would likely involve introducing the deuterated methyl group into the 2-position of 1,4-naphthoquinone. This could potentially be achieved through a methylation reaction using a deuterated methylating agent .Molecular Structure Analysis
The molecular structure would consist of a 1,4-naphthoquinone core with a deuterated methyl group attached at the 2-position .Chemical Reactions Analysis
As a quinone, 2-(Methyl-d3)-1,4-naphthoquinone would be expected to undergo reactions typical of this class of compounds. Quinones are known to participate in a wide variety of chemical reactions, including redox reactions and nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would be expected to be similar to those of other quinones. These compounds are typically brightly colored and may act as oxidizing agents .Scientific Research Applications
Electrochemical Characteristics
2-Methyl-1,4-naphthoquinone, a derivative closely related to 2-(Methyl-d3)-1,4-naphthoquinone, has been studied for its electrochemical characteristics. Research includes methods for its determination, such as polarography and controlled potential coulometry, highlighting its potential in electrochemical applications (Patriarche & Lingane, 1970).
Antibacterial and Modulatory Activity
Compounds derived from naphthoquinones, including variants of 2-methyl-1,4-naphthoquinone, have been explored for their antibacterial and modulatory activities. These compounds, synthesized from lapachol and nor-lapachol, showed potential as antibacterial agents against various bacterial strains, indicating their significance in medicinal chemistry (Figueredo et al., 2020).
Bioreductive Alkylating Agents
Derivatives of 2-methyl-1,4-naphthoquinone have been studied for their role as bioreductive alkylating agents. These studies focused on the electron reduction processes of these compounds, which are crucial in understanding their potential use in targeting hypoxic cells in medical treatments (Wilson et al., 1986).
Protein Interaction
The interaction of 2-methyl-1,4-naphthoquinone with proteins like bovine serum albumin and papain has been examined. This research provides insight into the potential biological interactions and implications of naphthoquinone derivatives at the molecular level (Nakai & Hase, 1968).
Chemosensors Development
Research has also explored the use of vitamin K3 derivatives, including 2-methyl-1,4-naphthoquinone, in developing chemosensors for metal ions. This highlights the compound's potential application in analytical chemistry and environmental monitoring (Patil et al., 2017).
Antioxidant Properties
The antioxidant properties of naphthoquinones, including menadione (a variant of 2-methyl-1,4-naphthoquinone), have been investigated in relation to microsomal lipid peroxidation. This study provides insights into the potential therapeutic applications of these compounds in oxidative stress-related conditions (Talcott et al., 1985).
Synthesis Methods
Methods for synthesizing 2-methyl-1,4-naphthoquinone, which can be applied to its deuterated variants, have been studied. These methods, including the use of green solvents like supercritical carbon dioxide, are crucial for efficient and environmentally-friendly production (Shimanskaya et al., 2014).
Spectroscopic Studies
Spectroscopic studies on derivatives of 2-methyl-1,4-naphthoquinone, such as chloromethyl variants, have been conducted. These studies are important for understanding the optical properties and potential applications in material science (Umadevi et al., 2003).
Biological Activity Screening
Heterocyclic aminoderivatives of naphthoquinones, related to 2-methyl-1,4-naphthoquinone, have been screened for antimicrobial and fungicidal activities. This research contributes to the understanding of the potential use of these compounds in developing new antimicrobial agents (Polish et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(trideuteriomethyl)naphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVAVZPDRWSRRC-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methyl-d3)-1,4-naphthoquinone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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